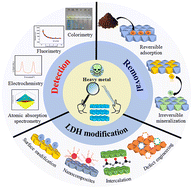Recent advances in the detection and removal of heavy metal ions using functionalized layered double hydroxides: a review
Industrial Chemistry & Materials Pub Date: 2022-11-17 DOI: 10.1039/D2IM00024E
Abstract
Heavy metal pollution is one of the most severe environmental problems, possessing high ecotoxicity and health risk. Therefore, it is important to develop effective methods and corresponding materials for the detection and removal of heavy metals. Recent studies reveal the great potential of layered double hydroxides (LDHs) in detecting and removing heavy metals owing to their designable structure and tunable surface composition. In this review, we majorly discuss the recently adopted detection and removal of heavy metal ions based on LDHs. This review starts with an introduction of the structural characteristics and functionalization of LDHs. Then, the sensing tactics and mechanisms are introduced regarding LDH-based heavy metal ion detection. Based on the type of interaction, the removal of heavy metal ions with LDHs is summarized into two categories: reversible adsorption and irreversible mineralization. This review ends with a discussion on the challenges and future trends of LDH-based detectors and adsorbents for heavy metal ions.
Keywords: Heavy metal ion; Layered doubled hydroxide; Detection; Removal.


Recommended Literature
- [1] “Catch-and-release” of porphyrins by photoswitchable self-assembled monolayers
- [2] One-pot synthesis of 2,5-diethynyl-3,4-dibutylthiophene substituted multitopic bipyridineligands: redox and photophysical properties of their ruthenium(ii) complexes
- [3] Carbon heterogeneous surface modification on a mesoporous TiO2-supported catalyst and its enhanced hydrodesulfurization performance†
- [4] Note on the estimation of nickel in nickel-steel
- [5] Determination of localised corrosion mechanisms using a scanning vibrating reference electrode technique
- [6] The construction of a heterostructured RGO/g-C3N4/LaCO3OH composite with enhanced visible light photocatalytic activity for MO degradation†
- [7] Contents
- [8] The confinement effect of layered double hydroxides on intercalated pyromellitic acidic anions and highly selective uranium extraction from simulated seawater†
- [9] Recent advances of non-fullerene, small molecular acceptors for solution processed bulk heterojunction solar cells
- [10] The role of catalyst–support interactions in oxygen evolution anodes based on Co(OH)2 nanoparticles and carbon microfibers†









